molecular formula C38H48N4O9 B15478126 Boc-DL-Orn(Cbz)-DL-Orn(Cbz)-OBn CAS No. 35924-54-0

Boc-DL-Orn(Cbz)-DL-Orn(Cbz)-OBn

Cat. No.: B15478126
CAS No.: 35924-54-0
M. Wt: 704.8 g/mol
InChI Key: PAVOPVZPYFZJHU-UHFFFAOYSA-N
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Description

Boc-DL-Orn(Cbz)-DL-Orn(Cbz)-OBn is a specialized, protected peptide intermediate designed for advanced solid-phase peptide synthesis (SPPS). This compound features a unique double-ornithine sequence, where each ornithine side chain is protected with a carbobenzyloxy (Cbz) group, and the alpha-amines are secured with a tert-butyloxycarbonyl (Boc) group . The C-terminus is esterified as a benzyl (OBn) ester. This specific protection scheme, utilizing both Boc and Cbz carbamate groups, is strategically chosen for orthogonality, allowing for the selective deprotection of specific sites during complex synthetic sequences without affecting others . Its primary research value lies in the synthesis of complex peptides and the development of novel prodrugs. Specifically, ornithine derivatives protected with alkoxycarbonyl groups like Cbz are key precursors in the Lipophilic Prodrug Charge Masking (LPCM) strategy . This approach involves the guanidinylation of protected ornithine to create arginine analogues with temporarily masked, highly polar guanidine side chains . This transient modification significantly increases the lipophilicity of the resulting peptide, thereby improving its permeability through biological membranes for enhanced oral bioavailability . Once in the bloodstream, ubiquitous carboxyesterases enzymatically cleave these lipophilic masking groups, regenerating the active, native peptide drug . This building block is essential for researchers developing next-generation therapeutic peptides and their prodrugs, particularly for targets where membrane permeability is a limiting factor. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

35924-54-0

Molecular Formula

C38H48N4O9

Molecular Weight

704.8 g/mol

IUPAC Name

benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C38H48N4O9/c1-38(2,3)51-37(47)42-31(21-13-23-39-35(45)49-26-29-17-9-5-10-18-29)33(43)41-32(34(44)48-25-28-15-7-4-8-16-28)22-14-24-40-36(46)50-27-30-19-11-6-12-20-30/h4-12,15-20,31-32H,13-14,21-27H2,1-3H3,(H,39,45)(H,40,46)(H,41,43)(H,42,47)

InChI Key

PAVOPVZPYFZJHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)NC(CCCNC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts Boc-DL-Orn(Cbz)-DL-Orn(Cbz)-OBn with analogous peptide derivatives:

Compound Name Protecting Groups Cleavage Conditions Key Applications
This compound Boc, Cbz (×2), OBn Acid (Boc), H₂/Pd-C (Cbz/OBn) SPPS, branched peptide synthesis
Boc-Lys(Cbz)-OBn Boc, Cbz, OBn Acid (Boc), H₂/Pd-C (Cbz/OBn) Linear peptide synthesis
Fmoc-DL-Orn(Alloc)-DL-Orn(Alloc)-OtBu Fmoc, Alloc (×2), OtBu Base (Fmoc), Pd⁰ (Alloc) Orthogonal SPPS strategies
Cbz-Gly-Gly-OBzl Cbz, OBzl H₂/Pd-C (Cbz/OBzl) Model studies for hydrogenolysis

Key Observations :

  • Orthogonality : The dual Cbz groups in this compound allow sequential side-chain deprotection, unlike single-protected analogs like Boc-Lys(Cbz)-OBn. This is critical for synthesizing dendrimers or cyclic peptides .
  • Racemic vs. Enantiopure : DL-Orn derivatives exhibit different crystallinity and solubility compared to enantiopure L/D-Orn analogs, impacting formulation stability .

Stability and Physicochemical Properties

Comparative dissolution and compaction data from carbamazepine (CBZ) studies offer indirect insights:

Property This compound Recrystallized CBZ Untreated CBZ
Tensile strength (MPa) N/A 21.0 (at 21.0 MPa force) 6.3–10.5 (at 6.3–10.5 MPa force)
Porosity (%) N/A 7 12
Stability under oxidation Moderate (Cbz susceptible) High Low
  • Recrystallized CBZ’s low porosity (7%) suggests that similar crystalline derivatives (e.g., this compound) may exhibit improved compaction for pharmaceutical formulations .

Preparation Methods

Protection of Ornithine Residues

Ornithine’s ε-amino group is first protected with Cbz via reaction with benzyl chloroformate in a dichloromethane/water biphasic system. The α-amino group is subsequently shielded with Boc using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This sequence ensures regioselectivity, as the ε-amine’s higher nucleophilicity drives initial Cbz protection.

Table 1: Reaction Conditions for Ornithine Protection

Step Reagent Solvent Time (h) Yield (%)
1 Benzyl chloroformate CH₂Cl₂/H₂O 2 92
2 Di-tert-butyl dicarbonate THF 4 88

Coupling of Protected Ornithine Units

The protected ornithine monomers are coupled using PyBOP and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). This method achieves near-quantitative conversion, critical for minimizing defects in the final product. Monitoring via ninhydrin assay confirms complete amine consumption after each coupling cycle.

Table 2: Coupling Efficiency with PyBOP

Generation Coupling Agent Temp (°C) Time (h) Yield (%)
First PyBOP/DIPEA 25 2 99
Second PyBOP/DIPEA 25 3 95

Deprotection and Final Assembly

Selective Boc removal with trifluoroacetic acid (TFA) liberates α-amines for subsequent coupling, while Cbz groups remain intact. Final global deprotection of Cbz is achieved via hydrogenation over palladium on carbon, yielding the free peptide. Purification by reverse-phase HPLC ensures >95% purity, validated by MALDI-TOF mass spectrometry.

Solid-Phase Synthesis Advancements

Solid-phase peptide synthesis (SPPS) using oxime resin has revolutionized the production of this compound. Resin-bound intermediates enable rapid iterative coupling, reducing purification bottlenecks. A low loading density (~0.15 mmol/g) mitigates steric hindrance, facilitating high-yield incorporation of protected ornithine units.

Table 3: Solid-Phase Synthesis Performance

Parameter Value
Resin Loading 0.15 mmol/g
Coupling Cycles 4
Total Synthesis Time 32 hours
Final Yield 74%

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms protective group integrity. Post-deprotection, disappearance of benzyl proton signals (δ 5.09 ppm, δ 7.36 ppm) and hydrazide proton shifts (δ 9.40 → 8.45 ppm) validate complete Cbz cleavage.

Mass Spectrometry

MALDI-TOF MS data correlate with theoretical molecular weights (e.g., [M + Na]⁺ at m/z 2977.006 for G2 dendrons), confirming defect-free synthesis. Post-deprotection spectra show no residual protected species, underscoring reaction efficiency.

Applications and Derivative Synthesis

This compound serves as a precursor for bioactive peptides and dendrimers. Its acylhydrazine derivatives enable pH-sensitive drug conjugation, exemplified by doxorubicin-loaded dendrons for targeted cancer therapy. Furthermore, sulfoximine-carbamate derivatives, synthesized via Rh-catalyzed nitrenoid transfer, demonstrate stability in cross-coupling reactions, expanding utility in medicinal chemistry.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Boc-DL-Orn(Cbz)-DL-Orn(Cbz)-OBn, and what yields are typically achieved?

  • Methodological Answer : The compound is synthesized via sequential protection of ornithine residues using benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups. Key steps include oxidation with benzoyl peroxide (BPO) or oxoammonium salts, achieving yields of 71–92% under optimized conditions. For example, oxoammonium salt-mediated oxidation at 60°C for 24 hours yields 85% product with a diastereomeric ratio (dr) of 1:1 . Reaction conditions (solvent, temperature, stoichiometry) should be systematically varied to replicate reported protocols.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for confirming backbone structure and stereochemistry. High-Performance Liquid Chromatography (HPLC) with chiral columns resolves diastereomers, while mass spectrometry (ESI-MS) verifies molecular weight. Purity must be validated via elemental analysis or HPLC (>95% purity), as per guidelines for new compound characterization .

Q. How do protecting groups (Boc, Cbz, Bn) influence the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer : Boc and Cbz groups provide orthogonal protection, enabling selective deprotection during stepwise synthesis. The benzyl (Bn) ester (OBn) enhances solubility in organic solvents, facilitating coupling reactions. Researchers should evaluate cleavage conditions (e.g., hydrogenolysis for Bn, TFA for Boc) to avoid side reactions, referencing protocols from analogous ornithine derivatives .

Q. What are the primary research applications of this compound in peptide chemistry?

  • Methodological Answer : The compound serves as a building block for synthesizing peptides with modified ornithine residues, particularly in studies exploring enzymatic stability or conformational dynamics. Applications include asymmetric catalysis (e.g., oxoammonium salt-mediated oxidations) and investigating steric effects of bulky protecting groups on reaction kinetics .

Advanced Research Questions

Q. How can researchers optimize the diastereomeric ratio (dr) in the synthesis of this compound?

  • Methodological Answer : Diastereoselectivity is influenced by reaction temperature, solvent polarity, and catalyst choice. For instance, lowering the temperature to 0–5°C during oxidation with trityl perchlorate improves dr to 1:1. Kinetic studies using HPLC monitoring can identify rate-determining steps, while computational modeling (DFT) predicts transition states to guide optimization .

Q. What strategies address contradictory data in stability studies of this compound under varying pH conditions?

  • Methodological Answer : Conflicting stability data may arise from differences in analytical methods (e.g., UV vs. NMR quantification). Researchers should standardize protocols (buffer ionic strength, temperature) and employ multivariate statistical analysis (ANOVA, Tukey’s HSD) to isolate variables. Replicate studies under controlled conditions (e.g., pH 3–10, 25–60°C) with triplicate samples to ensure reproducibility .

Q. How should experiments be designed to assess the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer : Use a factorial design to test variables: catalyst loading (1–10 mol%), substrate scope, and solvent effects. Include control reactions (e.g., unprotected ornithine) to isolate the role of Cbz/Boc groups. Kinetic parameters (kcat, KM) should be derived from initial rate measurements via stopped-flow spectroscopy or HPLC .

Q. What computational methods complement experimental data in studying the conformational dynamics of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) reveal rotational barriers around ornithine C–N bonds. Density Functional Theory (DFT) calculates energy minima for protected vs. deprotected states. Pair Radial Distribution Functions (RDFs) from MD trajectories can validate hydrogen-bonding interactions observed in NOESY spectra .

Q. What methodologies are recommended for analyzing the kinetic resolution of this compound in enantioselective reactions?

  • Methodological Answer : Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy. Use the Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with temperature-dependent rate data. Competitive experiments with isotopically labeled substrates (e.g., <sup>13</sup>C) can differentiate kinetic vs. thermodynamic control .

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